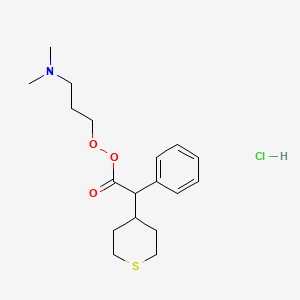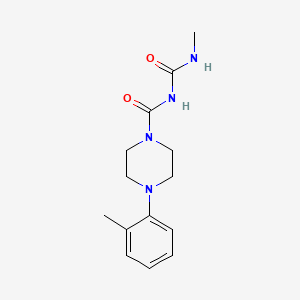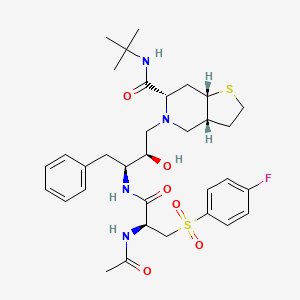
Thieno(3,2-c)pyridine-6-carboxamide, 5-(3-((2-(acetylamino)-3-((4-fluorophenyl)sulfonyl)-1-oxopropyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)octahydro-, (3aR-(3aalpha,5(2R*,3S*(S*)),6beta,7aalpha))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno(3,2-c)pyridine-6-carboxamide, 5-(3-((2-(acetylamino)-3-((4-fluorophenyl)sulfonyl)-1-oxopropyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)octahydro-, (3aR-(3aalpha,5(2R*,3S*(S*)),6beta,7aalpha))- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s unique structure, which includes a thieno-pyridine core and multiple functional groups, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thieno-pyridine core, the introduction of the carboxamide group, and the attachment of various substituents. Common synthetic routes may include:
Formation of Thieno-Pyridine Core: This step often involves cyclization reactions using appropriate starting materials such as thiophene and pyridine derivatives.
Introduction of Carboxamide Group: This can be achieved through amide coupling reactions using carboxylic acids and amines.
Attachment of Substituents: Various functional groups can be introduced through nucleophilic substitution, electrophilic addition, or other organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. Process optimization and purification techniques are crucial to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and amine groups allows for oxidation reactions, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or imines, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules. It can be used in the development of new materials, catalysts, and ligands for various chemical reactions.
Biology
In biological research, the compound may be studied for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its therapeutic potential.
Medicine
The compound’s pharmacological properties may be explored for developing new medications. Its ability to interact with specific molecular targets can lead to the discovery of new treatments for various diseases.
Industry
In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may enhance the performance of these products.
Wirkmechanismus
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thieno(3,2-c)pyridine derivatives
- Carboxamide-containing compounds
- Fluorophenyl sulfonyl derivatives
Uniqueness
The compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds. Its specific arrangement of atoms and functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
169168-45-0 |
|---|---|
Molekularformel |
C33H45FN4O6S2 |
Molekulargewicht |
676.9 g/mol |
IUPAC-Name |
(3aR,6S,7aS)-5-[(2R,3S)-3-[[(2S)-2-acetamido-3-(4-fluorophenyl)sulfonylpropanoyl]amino]-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C33H45FN4O6S2/c1-21(39)35-27(20-46(43,44)25-12-10-24(34)11-13-25)31(41)36-26(16-22-8-6-5-7-9-22)29(40)19-38-18-23-14-15-45-30(23)17-28(38)32(42)37-33(2,3)4/h5-13,23,26-30,40H,14-20H2,1-4H3,(H,35,39)(H,36,41)(H,37,42)/t23-,26+,27-,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
UJIMFKSBLFMXCG-CCZNUBNBSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
Kanonische SMILES |
CC(=O)NC(CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



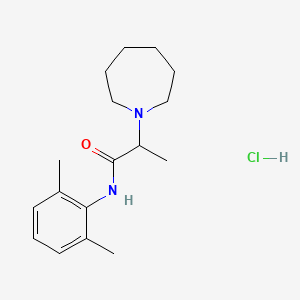

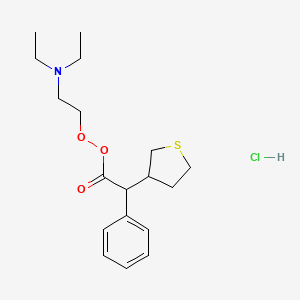

![N(sup delta)-Desoxycholyl-delta-aminophalloin [German]](/img/structure/B12759848.png)
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate](/img/structure/B12759852.png)
